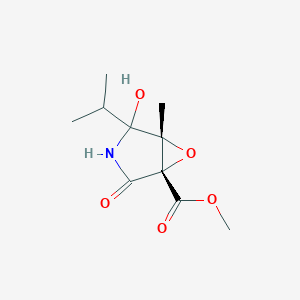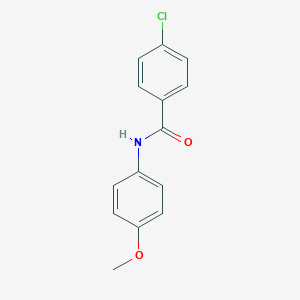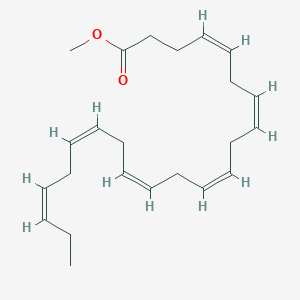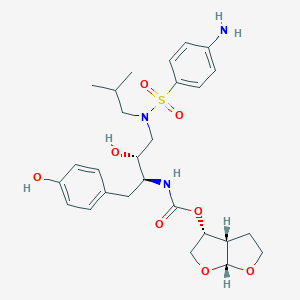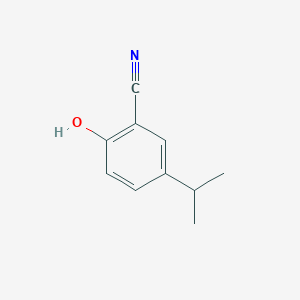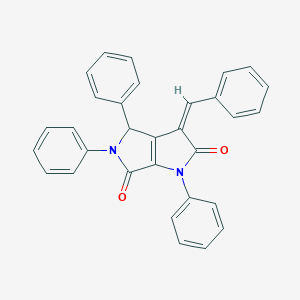
4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as DPP or DPPH, and it has unique properties that make it useful in a variety of laboratory experiments.
Mechanism Of Action
The mechanism of action of DPP is not fully understood, but it is believed to work by scavenging free radicals and other reactive oxygen species. It has also been shown to inhibit lipid peroxidation and protect cells from oxidative damage.
Biochemical And Physiological Effects
DPP has been shown to have a number of biochemical and physiological effects. It has been found to protect cells from oxidative stress and to improve cellular function. DPP has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
DPP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also highly fluorescent, making it useful for imaging studies. However, there are also limitations to the use of DPP in laboratory experiments. It has a relatively short half-life and can be toxic at high concentrations.
Future Directions
There are several future directions for the study of DPP. One area of research is the development of new synthetic methods for producing DPP. Another area of research is the investigation of the potential therapeutic applications of DPP, particularly in the treatment of diseases associated with oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of DPP and its effects on cellular function.
Synthesis Methods
The synthesis of DPP is a complex process that involves several steps. The most common method for synthesizing DPP is through the reaction of diphenylamine with maleic anhydride in the presence of a catalyst such as pyridine. The resulting product is then subjected to further reactions to produce DPP.
Scientific Research Applications
DPP has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties and has been used to study the mechanisms of oxidative stress in cells. DPP has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
properties
CAS RN |
155592-98-6 |
|---|---|
Product Name |
4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione |
Molecular Formula |
C31H22N2O2 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-1,4,5-triphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C31H22N2O2/c34-30-26(21-22-13-5-1-6-14-22)27-28(23-15-7-2-8-16-23)32(24-17-9-3-10-18-24)31(35)29(27)33(30)25-19-11-4-12-20-25/h1-21,28H/b26-21- |
InChI Key |
IMSCEODGROFDQQ-QLYXXIJNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
synonyms |
Pyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione, 4,5-dihydro-3-(phenylmethylene )-1,4,5-triphenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



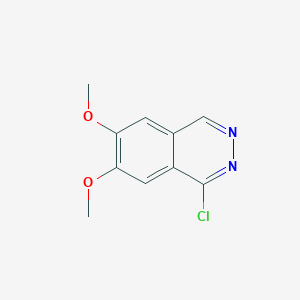
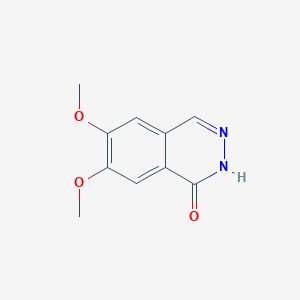
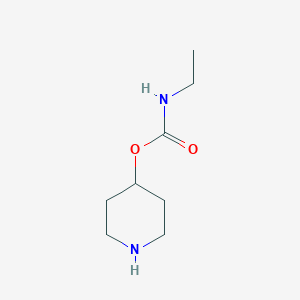
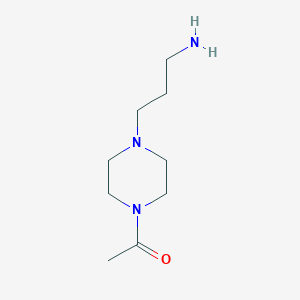
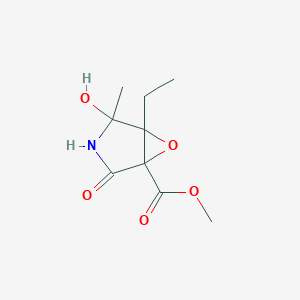
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
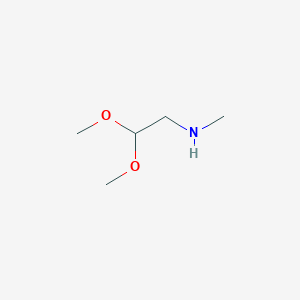
![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)
